Cas no 4337-43-3 (5-Chloro-1,2-benzisothiazol-3(2H)-one)

5-Chloro-1,2-benzisothiazol-3(2H)-one structure
4337-43-3 structure
Product Name:5-Chloro-1,2-benzisothiazol-3(2H)-one
CAS No:4337-43-3
MF:C7H4ClNOS
MW:185.630759239197
MDL:MFCD01659015
CID:329650
PubChem ID:78040
Update Time:2025-04-19

5-Chloro-1,2-benzisothiazol-3(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzisothiazol-3(2H)-one,5-chloro-
    • 5-Chloro-1,2-benzisothiazol-3(2H)-one
    • 5-chloro-1,2-benzothiazol-3-one
    • 1,2-Benzisothiazolin-3-one,5-chloro
    • 5-Chlor-1,2-benzisothiazol-3-on
    • 5-Chlor-3-oxo-2,3-dihydro-benzisothiazol
    • 5-Chlor-benz[d]isothiazol-3-on
    • 5-Chloro-1,2-benzisothiazolin-3-one
    • 5-Chloro-1,2-benzisothiazolone
    • 5-chloro-1,2-benzothiazol-3(2h)-one
    • 5-chloro-benz[d]isothiazol-3-one
    • 5-chloro-benzo[d]isothiazol-3-one
    • EINECS 224-385-1
    • FT-0664561
    • CS-0270661
    • 1,2-Benzisothiazol-3(2H)-one, 5-chloro-
    • 5-CHLOROBENZOISOTHIAZOLINE-3-ONE
    • MFCD01659015
    • IYFOEVOXKZUQPJ-UHFFFAOYSA-N
    • AKOS006275900
    • 5-CHLOROBENZISOTHIAZOLONE
    • 5-Chlorobenzo[d]isothiazol-3-ol
    • 5-chloro-2,3-dihydro-1,2-benzothiazol-3-one
    • UNII-EI9I6I0I4X
    • Q27277195
    • SCHEMBL79949
    • 5-Chlorobenzo[d]isothiazol-3(2H)-one
    • SY300467
    • F83436
    • 5-Chloro-1,2-benzisothiazol-3(2H)-one, AldrichCPR
    • 4337-43-3
    • EI9I6I0I4X
    • 1,2-Benzisothiazolin-3-one, 5-chloro-
    • DTXSID90195833
    • NS00031336
    • EN300-1117688
    • DTXCID30118324
    • MDL: MFCD01659015
    • Inchi: 1S/C7H4ClNOS/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10)
    • InChI Key: IYFOEVOXKZUQPJ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C(NS2)=O)C=1

Computed Properties

  • Exact Mass: 184.97000
  • Monoisotopic Mass: 184.97
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.9
  • Topological Polar Surface Area: 54.4A^2

Experimental Properties

  • Density: 1.515
  • Melting Point: 265-266°C
  • Refractive Index: 1.669
  • PSA: 61.10000
  • LogP: 2.24300

5-Chloro-1,2-benzisothiazol-3(2H)-one Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

5-Chloro-1,2-benzisothiazol-3(2H)-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
CDS020499-10MG
5-Chloro-1,2-benzisothiazol-3(2<I>H</I>)-one
4337-43-3
10mg
¥952.83 2023-11-09
TRC
C364620-50mg
5-Chloro-1,2-benzisothiazol-3(2H)-one
4337-43-3
50mg
$ 133.00 2023-09-08
TRC
C364620-100mg
5-Chloro-1,2-benzisothiazol-3(2H)-one
4337-43-3
100mg
$ 193.00 2023-09-08
TRC
C364620-250mg
5-Chloro-1,2-benzisothiazol-3(2H)-one
4337-43-3
250mg
$ 448.00 2023-09-08
TRC
C364620-500mg
5-Chloro-1,2-benzisothiazol-3(2H)-one
4337-43-3
500mg
$ 867.00 2023-04-18
TRC
C364620-1g
5-Chloro-1,2-benzisothiazol-3(2H)-one
4337-43-3
1g
$ 1476.00 2023-04-18
Enamine
EN300-1117688-0.05g
5-chloro-2,3-dihydro-1,2-benzothiazol-3-one
4337-43-3 95%
0.05g
$1212.0 2023-10-27
Enamine
EN300-1117688-0.1g
5-chloro-2,3-dihydro-1,2-benzothiazol-3-one
4337-43-3 95%
0.1g
$1269.0 2023-10-27
Enamine
EN300-1117688-0.25g
5-chloro-2,3-dihydro-1,2-benzothiazol-3-one
4337-43-3 95%
0.25g
$1328.0 2023-10-27
Enamine
EN300-1117688-0.5g
5-chloro-2,3-dihydro-1,2-benzothiazol-3-one
4337-43-3 95%
0.5g
$1385.0 2023-10-27
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